molecular formula C20H23FN2O3S B2800973 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide CAS No. 1021118-64-8

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide

Cat. No.: B2800973
CAS No.: 1021118-64-8
M. Wt: 390.47
InChI Key: PVCJTNWJASYFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophene Analogues of Carcinogens

Research by Ashby et al. (1978) investigated thiophene analogues of carcinogens, emphasizing the study of aromatic rings and their isosteric and isoelectronic replacements. This study synthesized compounds like N-(5-phenylthiophen-2-yl)acetamide, evaluated for potential carcinogenicity using in vitro assays. The findings indicated potential carcinogenicity but questioned the in vivo relevance due to chemical and biological behavior, shedding light on the complexities of predicting compound activities based on structure alone (Ashby et al., 1978).

Pharmacophoric Groups in Antipsychotic Agents

Sikazwe et al. (2009) explored the role of common pharmacophoric groups, such as arylcycloalkylamines (phenyl piperidines, piperazines, and arylalkyl substituents), in enhancing the potency and selectivity of D2-like receptor ligands. This study highlights the significance of specific structural features in drug design, particularly for antipsychotic agents, and could provide a framework for understanding how similar features in your compound might influence biological activity (Sikazwe et al., 2009).

Microbial Degradation of Polyfluoroalkyl Chemicals

Liu and Avendaño (2013) reviewed microbial degradation pathways of polyfluoroalkyl chemicals, focusing on environmental biodegradability studies. Understanding the environmental fate and effects of structurally complex compounds, such as those containing fluorine or sulfonamide groups, can inform the development of more sustainable chemicals (Liu & Avendaño, 2013).

Properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-15-5-4-6-17(13-15)22-20(24)14-18-7-2-3-12-23(18)27(25,26)19-10-8-16(21)9-11-19/h4-6,8-11,13,18H,2-3,7,12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCJTNWJASYFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.